Hsd17B13-IN-39 is a compound identified as a potent and selective inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13, which is implicated in various metabolic disorders, particularly non-alcoholic fatty liver disease. This compound has garnered attention due to its potential therapeutic applications in treating conditions associated with lipid metabolism and liver dysfunction.
The compound was developed through a systematic structure-activity relationship exploration aimed at optimizing inhibitors of the Hsd17B13 enzyme. It was synthesized as part of a broader research initiative focused on discovering effective treatments for metabolic diseases, utilizing both in vitro and in vivo assays to evaluate its efficacy and selectivity.
Hsd17B13-IN-39 falls under the category of small molecule inhibitors targeting enzymes involved in steroid metabolism. Specifically, it is classified as a hydroxysteroid dehydrogenase inhibitor, which plays a crucial role in the regulation of steroid hormones and lipid metabolism.
The synthesis of Hsd17B13-IN-39 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
The synthesis process is characterized by careful selection of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used for structural confirmation.
Hsd17B13-IN-39 features a complex molecular structure designed to interact specifically with the active site of the Hsd17B13 enzyme. The compound's structure includes:
The molecular formula and specific structural data (e.g., molecular weight, melting point) are critical for understanding its pharmacological properties. For instance, the calculated logP value indicates its lipophilicity, which is essential for membrane permeability.
Hsd17B13-IN-39 undergoes various chemical reactions during its synthesis and potential metabolic pathways in biological systems. Key reactions include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other metabolites. Understanding these reactions is crucial for predicting the compound's stability and efficacy in vivo.
Hsd17B13-IN-39 inhibits the activity of 17β-hydroxysteroid dehydrogenase type 13 by binding to its active site, thereby preventing the conversion of steroid precursors into active hormones. This inhibition leads to altered lipid metabolism and reduced hepatic steatosis.
In vitro studies demonstrate that Hsd17B13-IN-39 exhibits nanomolar potency against human Hsd17B13, with significant selectivity over related enzymes such as Hsd17B11. The binding affinity can be quantified using inhibition constants (K_i), which provide insights into its effectiveness as an inhibitor.
Hsd17B13-IN-39 is characterized by:
Key chemical properties include:
Relevant data from assays indicate that modifications to specific functional groups can significantly influence both its potency and selectivity.
Hsd17B13-IN-39 has potential applications in several areas:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2